![molecular formula C21H13Cl3N2 B12598132 Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- CAS No. 649739-78-6](/img/structure/B12598132.png)
Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- is a derivative of quinoxaline, a heterocyclic aromatic organic compound. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. The specific compound features chlorinated phenyl groups, which may enhance its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. For the specific compound, the synthesis might involve:
Condensation Reaction: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound in the presence of an acid catalyst.
Chlorination: Introducing chlorine atoms to the phenyl rings using reagents like thionyl chloride or sulfuryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch Processing: Using large reactors to carry out the condensation and chlorination reactions.
Purification: Employing techniques like recrystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, especially at the phenyl rings.
Reduction: Reduction reactions can occur at the quinoxaline core or the chlorinated phenyl groups.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline dioxides, while substitution could introduce various functional groups into the phenyl rings.
Aplicaciones Científicas De Investigación
Chemistry
Quinoxaline derivatives are used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology
These compounds exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicinal chemistry, quinoxaline derivatives are investigated for their potential as therapeutic agents for various diseases.
Industry
In the industrial sector, these compounds are used in the development of dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of quinoxaline derivatives often involves interaction with biological macromolecules such as DNA, enzymes, or receptors. The specific molecular targets and pathways depend on the functional groups present in the compound.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
2,3-Diphenylquinoxaline: A derivative with phenyl groups at positions 2 and 3.
2,3-Dichloroquinoxaline: A derivative with chlorine atoms at positions 2 and 3.
Uniqueness
The presence of chlorinated phenyl groups in Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]- may enhance its reactivity and biological activity compared to simpler quinoxaline derivatives.
Propiedades
Número CAS |
649739-78-6 |
|---|---|
Fórmula molecular |
C21H13Cl3N2 |
Peso molecular |
399.7 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]quinoxaline |
InChI |
InChI=1S/C21H13Cl3N2/c22-15-5-3-4-14(10-15)21-20(11-13-8-9-16(23)12-17(13)24)25-18-6-1-2-7-19(18)26-21/h1-10,12H,11H2 |
Clave InChI |
KIIYXRRUKCLDSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)Cl)CC4=C(C=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethynyl-4-methoxy-1-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12598050.png)

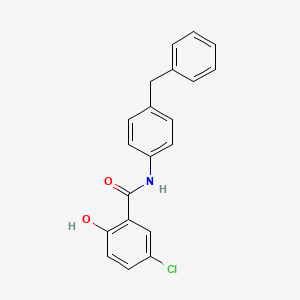
![Benzoic acid, 4-[[(2-naphthalenylmethyl)amino]methyl]-, methyl ester](/img/structure/B12598062.png)
![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)
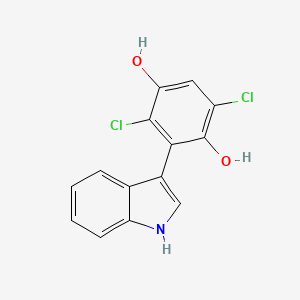
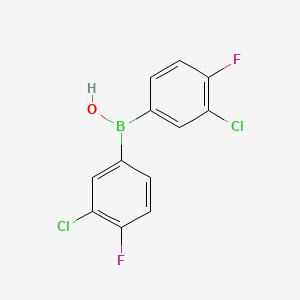
![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)


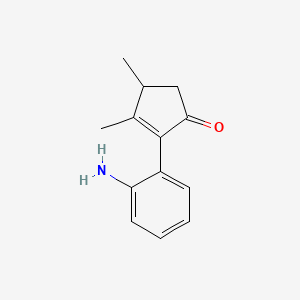
![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)
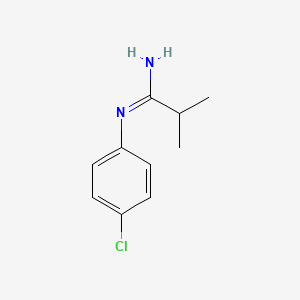
![2-[6-(4-Methylphenoxy)pyridin-3-yl]ethan-1-amine](/img/structure/B12598159.png)
